molecular formula C39H62O12 B8072556 spicatosideB

spicatosideB

Cat. No.: B8072556
M. Wt: 722.9 g/mol
InChI Key: RMIQIULKBBCLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spicatoside B involves multiple steps, starting from the extraction of the plant material. The plant Liriope spicata is typically dried and powdered before being subjected to solvent extraction using methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Spicatoside B .

Industrial Production Methods

Industrial production of Spicatoside B follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and advanced chromatographic systems ensures the efficient isolation of Spicatoside B from the plant material. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spicatoside B undergoes various chemical reactions, including:

    Oxidation: Spicatoside B can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to modify the glycosidic bonds.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spicatoside B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Spicatoside B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. Spicatoside B can inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress by activating antioxidant pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spicatoside B is unique due to its specific glycosidic linkage and the presence of multiple sugar moieties, which contribute to its distinct biological activities and therapeutic potential. Its ability to modulate multiple pathways makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-6-[5',7,9,13-tetramethyl-14-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIQIULKBBCLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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